1-(3-Bromo-5-chlorophenyl)pyrrolidine
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Overview
Description
1-(3-Bromo-5-chlorophenyl)pyrrolidine (1-BCP) is an organic compound which is used as a building block in organic synthesis and in the preparation of various organic compounds. It is a colorless solid with a molecular weight of 315.36 g/mol and a melting point of 81-83°C. 1-BCP is a versatile starting material for the synthesis of a variety of compounds, including drugs, polymers, and other materials.
Scientific Research Applications
Selective Arylation via Pd-Catalyzed Suzuki Cross-Coupling
A study by Nazeer et al. (2020) explored the synthesis of various derivatives of 2-bromo-4-chlorophenyl-2-bromobutanoate, a compound related to 1-(3-Bromo-5-chlorophenyl)pyrrolidine. They used a Palladium-catalyzed Suzuki cross-coupling reaction. The research delved into the reactivity and electronic properties of the compounds, including non-linear optical properties and molecular electrostatic potential studies. This highlights the potential of such compounds in advanced material science and electronic applications (Nazeer et al., 2020).
Antimicrobial and Anticancer Activities
Abdel-megeed et al. (2012) synthesized a series of compounds, including diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates, demonstrating significant antimicrobial and anticancer activities. These findings suggest that derivatives of pyrrolidine, such as 1-(3-Bromo-5-chlorophenyl)pyrrolidine, could play a crucial role in developing new pharmaceuticals (Abdel-megeed et al., 2012).
Electrophysiological and Binding Properties
Carosati et al. (2009) investigated the stereoselective behavior of a diltiazem analogue, 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine. The study provided insights into the functional, electrophysiological, and binding properties of the compound, indicating its potential in cardiovascular pharmacology (Carosati et al., 2009).
Synthesis of Novel Derivatives
Various studies focus on synthesizing novel derivatives of pyrrolidine. For example, Hess and Burton (2010) explored the palladium-catalyzed intramolecular cyclization of aminomalonates onto alkynes to create pyrrolidines, highlighting innovative methods in organic synthesis (Hess & Burton, 2010).
Application in Material Science
Research on pyrrolidine derivatives often reveals their potential in material science. For instance, studies like Sarbu et al. (2019) on the synthesis of bromo-substituted derivatives showcase their applications in designing new materials with unique properties (Sarbu et al., 2019).
Safety And Hazards
The safety and hazards associated with a specific pyrrolidine compound would depend on its specific structure and properties. It’s important to refer to the appropriate safety data sheets (SDS) for information on handling, storage, and disposal78.
Future Directions
The future directions in the research and development of pyrrolidine compounds could involve the synthesis of new derivatives with improved properties, the exploration of new synthetic methods, and the investigation of new biological targets59.
Please note that this information is general in nature, and the specific details for “1-(3-Bromo-5-chlorophenyl)pyrrolidine” may vary. For detailed information, please refer to scientific literature or consult with a chemical expert.
properties
IUPAC Name |
1-(3-bromo-5-chlorophenyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClN/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h5-7H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVZTBKZTVMAIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC(=C2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682178 |
Source
|
Record name | 1-(3-Bromo-5-chlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-chlorophenyl)pyrrolidine | |
CAS RN |
1261895-87-7 |
Source
|
Record name | 1-(3-Bromo-5-chlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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